molecular formula C20H22ClN3O5 B2413604 1-[2-({[(3-Chloroanilino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-4-methyl-2-nitrobenzene CAS No. 478048-96-3

1-[2-({[(3-Chloroanilino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-4-methyl-2-nitrobenzene

Cat. No. B2413604
CAS RN: 478048-96-3
M. Wt: 419.86
InChI Key: VJDSIXKOGJGVOR-NKFKGCMQSA-N
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Description

The compound “1-[2-({[(3-Chloroanilino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-4-methyl-2-nitrobenzene” is a chemical substance that can be purchased from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups present. These include a chloroanilino group, a carbonyl group, an imino group, a dimethylbutoxy group, and a nitrobenzene group .

Scientific Research Applications

Synthesis and Characterization

  • Schiff base ligands containing azo groups, similar in structure to the specified compound, have been synthesized and characterized for their magnetic properties and biological activity, providing insights into their potential applications in material science and biology (Ahmadi & Amani, 2012).

Magnetic Resonance Spectroscopy Studies

  • Studies on substituted anisoles, which share structural similarities with the compound, have explored their chemical shifts in magnetic resonance spectroscopy. This research contributes to understanding the electronic structure and resonance behaviors of such compounds (Pandiarajan et al., 1994).

Potential in Polymer Science

  • Compounds with structural features similar to the specified chemical have been used to understand the intra- and intermolecular interactions in polymers, contributing to the development of new polymeric materials (Walczak et al., 2008).

Kinetic Studies in Organic Chemistry

  • Kinetic studies of similar nitrobenzene derivatives have been conducted to understand their reactivity and interaction with other chemicals, which is crucial for synthetic organic chemistry (Nose & Kovač, 2007).

Corrosion Inhibition

  • Research on cationic Schiff surfactants, structurally related to the specified compound, shows their potential as corrosion inhibitors, which is significant for materials science and engineering (Tawfik, 2015).

Catalysis

  • Studies on molecules with oxygen functional groups, similar to the target compound, have been used to catalyze chemical reactions, particularly in the reduction of nitrobenzene, highlighting their potential in catalysis (Wu et al., 2014).

Anti-Tumor Potential

  • Certain derivatives of nitrobenzene have been investigated for their potential as anti-tumor agents, suggesting a possible avenue for pharmaceutical research (Dabbagh et al., 2004).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. It’s possible that the compound could have various effects depending on the context, such as in a biological or chemical reaction system.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. It’s important to handle all chemicals with appropriate safety measures, and to refer to the Material Safety Data Sheet (MSDS) for specific information .

properties

IUPAC Name

[(E)-[3,3-dimethyl-1-(4-methyl-2-nitrophenoxy)butan-2-ylidene]amino] N-(3-chlorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O5/c1-13-8-9-17(16(10-13)24(26)27)28-12-18(20(2,3)4)23-29-19(25)22-15-7-5-6-14(21)11-15/h5-11H,12H2,1-4H3,(H,22,25)/b23-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDSIXKOGJGVOR-NKFKGCMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=NOC(=O)NC2=CC(=CC=C2)Cl)C(C)(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OC/C(=N/OC(=O)NC2=CC(=CC=C2)Cl)/C(C)(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-({[(3-Chloroanilino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-4-methyl-2-nitrobenzene

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